molecular formula C13H16N2O2 B7564047 N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide

N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide

Cat. No. B7564047
M. Wt: 232.28 g/mol
InChI Key: REFACDKTUZPUCQ-UHFFFAOYSA-N
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Description

N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known as modafinil, is a wakefulness-promoting agent that has gained popularity in recent years due to its ability to enhance cognitive function. Modafinil is a unique compound that has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.

Mechanism of Action

The exact mechanism of action of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is not fully understood. It is believed to work by increasing the levels of certain neurotransmitters in the brain, including dopamine, norepinephrine, and histamine. This results in increased wakefulness and alertness, as well as improved cognitive function.
Biochemical and physiological effects:
Modafinil has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can improve mood and cognitive function. It has also been shown to increase the levels of histamine in the brain, which can promote wakefulness and alertness.

Advantages and Limitations for Lab Experiments

Modafinil has a number of advantages and limitations for use in lab experiments. One advantage is its ability to enhance cognitive function, which can be useful in a variety of experimental settings. However, N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide can also have side effects, such as headache, nausea, and insomnia, which can affect the results of experiments. In addition, N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide can interact with other drugs and should be used with caution in experimental settings.

Future Directions

There are a number of future directions for research on N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. One area of interest is its potential use in treating cognitive impairment in conditions such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in enhancing cognitive function in healthy individuals. Further research is needed to fully understand the potential therapeutic applications of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide and to develop new compounds with similar or improved properties.

Synthesis Methods

Modafinil is synthesized by a multi-step process that involves the condensation of benzhydryl sulfinylacetamide with methylamine. The resulting product is then subjected to various purification steps to obtain pure N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. This synthesis method has been optimized over the years to increase the yield and purity of N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide.

Scientific Research Applications

Modafinil has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to be effective in treating narcolepsy, obstructive sleep apnea, and shift work sleep disorder. In addition, N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been studied for its potential use in treating attention deficit hyperactivity disorder (ADHD), depression, and cognitive impairment.

properties

IUPAC Name

N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-10(16)14(2)12-8-9-15(13(12)17)11-6-4-3-5-7-11/h3-7,12H,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFACDKTUZPUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C)C1CCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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